Cutamesine C-11
Description
Evolution of Sigma-1 Receptor Ligands in Neuroscience Research
The journey to understanding the sigma-1 receptor (σ1R) has been a long and evolving one. Initially misclassified as a subtype of opioid receptors in the mid-1970s, it is now recognized as a unique, non-opioid intracellular chaperone protein. nih.govsigmaaldrich.com This protein is encoded by the SIGMAR1 gene and is found in various tissues, with high concentrations in the central nervous system. wikipedia.orgacs.org
Sigma-1 receptors are implicated in a wide array of cellular functions, including the modulation of ion channels, calcium signaling, and neurotransmitter release. nih.govnih.gov Their involvement in such fundamental processes has made them a compelling target for drug development in a variety of neurological and psychiatric conditions. sigmaaldrich.comresearchgate.net
The development of selective ligands has been crucial to unravelling the functions of the σ1R. Early research utilized compounds like the benzomorphan (B1203429) (+)-pentazocine. sigmaaldrich.com Over time, a diverse range of pharmacological compounds with affinity for the σ1R have been identified, including antidepressants like fluvoxamine (B1237835) and sertraline. nih.govwikipedia.org The development of highly selective σ1R agonists and antagonists has allowed researchers to probe the receptor's role in various disease models. sigmaaldrich.com
Significance of Cutamesine (B1662484) C-11 as a Probe for Sigma-1 Receptor Biology
Cutamesine, also known as SA4503, is a high-affinity and selective sigma-1 receptor agonist. caymanchem.com The development of its radiolabeled form, Cutamesine C-11 ([11C]SA4503), marked a significant milestone in the study of σ1R biology. researchgate.net This carbon-11 (B1219553) labeled radiotracer allows for the non-invasive, in-vivo visualization and quantification of σ1Rs in the brain using Positron Emission Tomography (PET). nih.gov
The ability to perform dynamic PET imaging with [11C]SA4503 has provided invaluable insights into the distribution and density of σ1Rs in both healthy individuals and in various disease states. nih.govalzdiscovery.org For instance, studies using this tracer have revealed alterations in σ1R density in neurodegenerative diseases like Alzheimer's and Parkinson's disease. alzdiscovery.orgrsc.org Furthermore, [11C]SA4503 PET studies have been instrumental in confirming the in-vivo target engagement of drugs that interact with the σ1R, such as fluvoxamine and donepezil. nih.gov
Overview of Preclinical Research Trajectories for Sigma-1 Receptor Modulators
Preclinical research has extensively explored the therapeutic potential of sigma-1 receptor modulators across a spectrum of conditions. In animal models, σ1R agonists have demonstrated neuroprotective effects, cognitive enhancement, and antidepressant-like activity. nih.govalzdiscovery.orgresearchgate.net For example, cutamesine has been shown to improve memory in animal models of amnesia and has exhibited neuroprotective benefits. caymanchem.comalzdiscovery.org
The preclinical validation of new σ1R ligands often follows a structured path. This includes in vitro binding assays to determine affinity and selectivity for the receptor. nih.gov Functional assays, such as measuring the modulation of ion channel activity or neurotransmitter release, provide insights into the compound's mechanism of action. nih.govnih.gov In vivo studies in animal models are then conducted to assess the compound's effects on behavior, neurochemistry, and disease pathology. nih.gov Furthermore, the development of radiolabeled versions of these modulators for PET or SPECT imaging allows for the investigation of their pharmacokinetic and pharmacodynamic properties in living organisms. nih.gov
Preclinical studies have laid the groundwork for the clinical investigation of σ1R modulators. While some clinical trials have yielded mixed results, the diverse preclinical evidence continues to support the sigma-1 receptor as a promising therapeutic target for a range of disorders. wikipedia.orgmdpi.com
Interactive Data Table: Properties of Cutamesine
| Property | Value |
| IUPAC Name | 1-(2-(3,4-dimethoxyphenyl)ethyl)-4-(3-phenylpropyl)piperazine |
| Molecular Formula | C23H32N2O2 |
| Molecular Weight | 367.51 g/mol |
| CAS Number | 165377-44-6 |
| Synonyms | SA4503, AGY 94806 |
| InChI Key | UVSWWUWQVAQPJR-BJUDXGSMSA-N |
| SMILES | C1=CC=C(C=C1)CCCN2CCN(CC2)CCC3=CC(=C(C=C3)OC)OC |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H32N2O2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[2-(3-methoxy-4-(111C)methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3/i1-1 |
InChI Key |
UVSWWUWQVAQPJR-BJUDXGSMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O[11CH3] |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC |
Synonyms |
(11C)SA4503 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride cutamesine SA 4503 SA-4503 SA4503 |
Origin of Product |
United States |
Synthetic Methodologies and Radiochemical Considerations for Cutamesine C 11
Precursor Synthesis Strategies for Radiocarbon-11 Labeling
The synthesis of [11C]Cutamesine begins with the preparation of a non-radioactive precursor molecule. This precursor is specifically designed to have a reactive site, typically a hydroxyl group, that allows for the attachment of the carbon-11 (B1219553) (11C) isotope in the final step of the synthesis.
The common precursor for [11C]Cutamesine is the O-desmethyl derivative, specifically 4-O-demethyl-SA4503. d-nb.infonih.gov The synthesis of this precursor involves several key steps:
Piperazine (B1678402) Core Formation: The synthesis often starts with the construction of the central piperazine ring. A common method for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Substituent Attachment: Following the formation of the piperazine core, the two phenalkyl groups are attached. This is typically achieved through sequential alkylation reactions. To prevent unwanted side reactions during this process, a protecting group, such as tert-butoxycarbonyl (Boc), is often used.
Deprotection and Final Precursor: The final step in the precursor synthesis is the removal of the protecting group to yield the free amine, which is then further modified to create the final desmethyl precursor, ready for radiolabeling.
Radiolabeling Techniques for Carbon-11 Incorporation
The incorporation of the short-lived carbon-11 isotope (half-life of approximately 20.4 minutes) requires rapid and efficient chemical reactions. The labeling of the Cutamesine (B1662484) precursor is achieved through methylation, where a [11C]methyl group is attached to the precursor molecule.
A widely used method for the radiolabeling of the Cutamesine precursor is methylation using [11C]methyl iodide ([11C]CH3I). d-nb.infonih.gov
The process involves:
Production of [11C]carbon dioxide ([11C]CO2) in a cyclotron.
Conversion of [11C]CO2 to [11C]methyl iodide. nih.gov
The radiolabeling reaction itself occurs under basic conditions, often using sodium hydroxide (B78521) (NaOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). The hydroxyl group on the desmethyl precursor acts as a nucleophile, attacking the [11C]methyl iodide to form the final [11C]Cutamesine product.
This reaction must be performed quickly to minimize the decay of the carbon-11 isotope.
An alternative and often more reactive methylating agent is [11C]methyl triflate ([11C]CH3OTf). While specific examples for Cutamesine C-11 using this exact reagent are less commonly detailed in readily available literature compared to [11C]methyl iodide, the principle remains similar. ontosight.ai [11C]Methyl triflate is known for its high reactivity, which can lead to faster reaction times and potentially higher radiochemical yields. The general process would involve the reaction of the desmethyl precursor with [11C]methyl triflate under suitable basic conditions.
Methylation Reactions with [11C]Methyl Iodide
Radiochemical Purity and Specific Activity Determination for Research Applications
For [11C]Cutamesine to be effective in PET imaging studies, its quality must be rigorously controlled. Two key parameters are radiochemical purity and specific activity.
Radiochemical Purity: This refers to the proportion of the total radioactivity in the sample that is present in the desired chemical form of [11C]Cutamesine. High radiochemical purity (typically ≥95%) is essential to ensure that the PET signal accurately reflects the distribution of the target receptor and not impurities.
Specific Activity: This is the amount of radioactivity per unit mass of the compound, often expressed in Gigabecquerels per micromole (GBq/μmol). researchgate.net A high specific activity is crucial for receptor imaging studies to minimize the administered chemical dose, thereby avoiding pharmacological effects and ensuring that the tracer does not significantly occupy the target receptors, which could alter the biological system being studied. researchgate.net The specific activity of [11C]Cutamesine has been reported to be in the range of 50–100 GBq/µmol.
Analytical Characterization Methods for Labeled Compound Quality Control
To ensure the quality of each batch of [11C]Cutamesine, several analytical methods are employed for quality control. fiveable.meub.edu
High-Performance Liquid Chromatography (HPLC): This is the primary technique used to determine both the chemical and radiochemical purity of [11C]Cutamesine. arlok.com The system typically uses a C18 column with a mobile phase such as a methanol (B129727) and water mixture. By using both a UV detector (for chemical purity) and a radioactivity detector, it is possible to separate [11C]Cutamesine from its non-radioactive precursor and any other impurities. nih.gov
Gas Chromatography (GC): GC is used to analyze and quantify residual solvents that may be present from the synthesis, ensuring they are below acceptable limits (e.g., <50 ppm).
Mass Spectrometry (MS): MS can be used to confirm the identity of the final product by measuring its mass-to-charge ratio.
Below is a table summarizing the quality control parameters for [11C]Cutamesine.
| Parameter | Specification | Analytical Method |
| Radiochemical Purity | ≥95% | Radio-HPLC |
| Specific Activity | 50–100 GBq/µmol | Mass Spectrometry |
| Residual Solvents | <50 ppm | Gas Chromatography |
Table based on data from a reference source.
Production Challenges and Optimization for Research Scale
The production of [11C]Cutamesine for research purposes presents several challenges, primarily due to the short half-life of carbon-11.
Time Constraints: The entire process, from production of the radionuclide in the cyclotron to the final purification and quality control of [11C]Cutamesine, must be completed rapidly, typically within two to three half-lives of the isotope (40-60 minutes).
Yield Optimization: Maximizing the radiochemical yield is a constant goal. This involves optimizing reaction conditions such as temperature (typically 80–90°C), reaction time (5–7 minutes), and precursor concentration to balance reaction efficiency with isotope decay.
Automation: To improve reproducibility, minimize radiation exposure to personnel, and streamline the rapid synthesis process, automated synthesis modules are often employed. nih.gov These systems can perform the multi-step synthesis and initial purification with high precision.
Purity and Stability: Ensuring high radiochemical purity requires efficient purification methods, typically semi-preparative HPLC, to remove unreacted precursor and other byproducts. The final product is formulated in a sterile, isotonic solution at a specific pH (6.0-7.0) to ensure its stability for administration. nih.gov
Overcoming these challenges through careful optimization and the use of automated systems is essential for the reliable, research-scale production of [11C]Cutamesine for PET imaging studies.
Molecular and Cellular Pharmacology of Cutamesine C 11
Sigma-1 Receptor (Sig-1R) Agonism and Binding Kinetics
Binding Affinity and Selectivity Profiling against Related Receptors (e.g., Sigma-2)
Cutamesine (B1662484) exhibits a high affinity for the Sig-1R and a notable selectivity over the sigma-2 receptor (Sig-2R). medchemexpress.comresearchgate.net Reported inhibition constant (Ki) and IC50 values demonstrate this preference. While there is some variability in the reported values across different studies, the consensus indicates a significantly higher affinity for Sig-1R. For instance, some studies report a 14-fold selectivity for Sig-1R over Sig-2R, while others suggest a selectivity of over 100-fold. medchemexpress.comresearchgate.net
Beyond the sigma receptors, Cutamesine shows a low affinity for a wide range of other receptors. Studies have indicated weak binding to the vesicular acetylcholine (B1216132) transporter (VAChT) and the emopamil (B1663351) binding protein (EBP). wikipedia.orgrsc.org Furthermore, at a concentration of 10 μM, Cutamesine demonstrates weak binding affinities for alpha-1 adrenergic, dopamine (B1211576) D, serotonin (B10506) (5-HT)1A, 5-HT2, histamine (B1213489) H, and muscarinic M1 and M2 receptors. This high selectivity for the Sig-1R makes Cutamesine a valuable tool for studying the specific functions of this receptor.
| Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Selectivity (Sig-2R Ki / Sig-1R Ki) | Reference |
|---|---|---|---|---|
| Sigma-1 (σ1) | 4.6 | 17.4 | ~14 - 103 | medchemexpress.comresearchgate.netbiorxiv.org |
| Sigma-2 (σ2) | 63.1 | 1784 |
Sub-cellular Localization and Dynamic Interactions within the Endoplasmic Reticulum and Mitochondrion-Associated Membranes (MAMs)
The Sig-1R, the primary target of Cutamesine, is predominantly localized to the mitochondria-associated membranes (MAMs), which are specialized subdomains of the endoplasmic reticulum (ER) that form close contacts with mitochondria. alzdiscovery.orgresearchgate.netpatsnap.com This strategic positioning places the Sig-1R at a critical interface for inter-organelle communication, particularly in the regulation of calcium signaling and lipid metabolism. researchgate.netacs.org Upon activation by an agonist like Cutamesine, the Sig-1R can translocate from the MAM to other cellular compartments, including the plasma membrane and the nuclear envelope, to interact with various client proteins and ion channels. mdpi.comresearchgate.net
Chaperone Function and Interaction with BiP
The Sig-1R functions as a ligand-regulated molecular chaperone. wikipedia.orgahajournals.org In its inactive state, it is bound to another ER chaperone, the binding-immunoglobulin protein (BiP), also known as GRP78. mdpi.com The binding of an agonist, such as Cutamesine, induces the dissociation of the Sig-1R from BiP. mdpi.comresearchgate.net This dissociation is a key step in the activation of the Sig-1R's chaperone activity, allowing it to interact with and stabilize other proteins, thereby promoting cellular survival and plasticity. For example, the activation of Sig-1R by Cutamesine has been shown to potentiate the post-translational processing and secretion of brain-derived neurotrophic factor (BDNF). researchgate.net This chaperone activity is crucial for protecting cells against stress, including ER stress. nih.gov
Regulation of Calcium Homeostasis
A pivotal function of the Sig-1R, modulated by Cutamesine, is the regulation of intracellular calcium (Ca2+) homeostasis. wikipedia.orgalzdiscovery.org Located at the MAM, the Sig-1R interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a major channel for Ca2+ release from the ER. acs.orgmdpi.com By stabilizing the IP3R, the Sig-1R ensures a proper and sustained Ca2+ flux from the ER to the mitochondria, which is vital for maintaining mitochondrial function and ATP production. mdpi.comnih.gov
The activation of Sig-1R by Cutamesine can modulate this process. For instance, in models of cellular stress, Cutamesine treatment has been shown to normalize intracellular Ca2+ overload and preserve mitochondrial membrane potential. alzdiscovery.orgpnas.org Studies have demonstrated that Cutamesine can enhance IP3R-mediated ER Ca2+ release and has been reported to mobilize intracellular Ca2+ into the mitochondria, thereby attenuating neuronal apoptosis. mdpi.comnih.gov This regulation of calcium signaling between the ER and mitochondria is a key mechanism through which Cutamesine exerts its neuroprotective effects.
Modulation of Ion Channels
The activation of Sig-1R by Cutamesine leads to the modulation of various ion channels, contributing to its pharmacological effects. drugbank.com The Sig-1R can associate with and regulate voltage-gated ion channels, including potassium (K+) and calcium (Ca2+) channels, as well as ligand-gated ion channels like the N-methyl-D-aspartate receptor (NMDAR). mdpi.comfrontiersin.org
The modulation of K+ channels by Sig-1R activation is an important aspect of its function. While specific subtypes modulated by Cutamesine are still under investigation, Sig-1R has been shown to interact with and inhibit certain K+ channels, which can influence neuronal excitability. patsnap.com
Regarding Ca2+ channels, Sig-1R activation can reduce intracellular Ca2+ influx through voltage-dependent L-type calcium channels in retinal ganglion cells. mdpi.com Furthermore, Cutamesine treatment has been observed to downregulate the ionotropic glutamate (B1630785) receptor subunit, GluA1, which is a component of AMPA receptors and contributes to calcium influx. alzdiscovery.org
The interaction with NMDARs is particularly significant. Sig-1R activation can potentiate NMDAR-mediated signaling, which is crucial for synaptic plasticity. nih.gov Conversely, under conditions of excitotoxicity, Sig-1R activation can be neuroprotective by modulating NMDAR activity. acs.org The pleiotropic modulation of these various ion channels underscores the complex and multifaceted nature of Cutamesine's cellular actions.
Effects on Calcium Channels (e.g., IP3R)
The sigma-1 receptor, the primary target of Cutamesine, is a key modulator of intracellular calcium signaling, particularly through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R). alzdiscovery.orgnih.gov Sigma-1 receptors are chaperone proteins at the endoplasmic reticulum that modulate calcium signaling via the IP3 receptor and also regulate the release of calcium from the ER into mitochondria. alzdiscovery.orgmdpi.com
When activated by an agonist like Cutamesine, the sigma-1 receptor is thought to dissociate from its binding partner BiP/GRP78 and translocate to stabilize the IP3R. mdpi.comfrontiersin.org This stabilization maintains the proper flow of Ca²⁺ from the ER. nih.govfrontiersin.org Specifically, the sigma-1 receptor is involved in calcium homeostasis by stabilizing IP3R type 3 (IP3R3). nih.gov
Research in cultured spinal neurons from a mouse model of Amyotrophic Lateral Sclerosis (ALS) demonstrated that treatment with Cutamesine accelerated the clearance of cytosolic Ca²⁺ following IP3R-mediated ER Ca²⁺ release. alzdiscovery.org In cultured hippocampal neurons, Cutamesine treatment has been shown to inhibit voltage-gated Ca²⁺ influx. alzdiscovery.org Furthermore, studies indicate that Cutamesine treatment can normalize intracellular calcium overload, contributing to its neuroprotective effects. alzdiscovery.orgnih.gov
Influence on Potassium Channels
The sigma-1 receptor is known to modulate the activity of various ion channels, including voltage-gated potassium (K⁺) channels. biorxiv.org Agonists of the σ1 receptor have been shown to result in the inhibition of potassium channel currents. biorxiv.org While direct studies on Cutamesine's effect on specific potassium channels are limited, its action as a potent σ1 receptor agonist suggests an indirect influence. Inhibition of certain potassium channels can lead to an excitatory effect at the cellular level by altering the neuron's membrane potential and response to excitatory inputs. sigmaaldrich.comucl.ac.uk It is also noted that addressing the inhibition of the hERG potassium ion channel is a known challenge in the development of drugs targeting the sigma-1 receptor. researchgate.net
Impact on Neurotransmitter Systems
Dopaminergic System Modulation
Cutamesine has been shown to significantly modulate the dopaminergic system. wikipedia.org Its presence has been associated with increased concentrations of dopamine and its metabolite, dihydroxyphenylacetic acid, in the frontal cortex. wikipedia.org Cutamesine may facilitate the release of dopamine from presynaptic neurons in this brain region. wikipedia.org
Electrophysiological studies in rats have detailed the effects of Cutamesine on midbrain dopamine neurons in the substantia nigra pars compacta (SNC) and the ventral tegmental area (VTA). medchemexpress.commedchemexpress.com While a single low dose did not alter the number of active dopamine neurons, a higher acute dose (1 mg/kg, i.p.) led to a significant decrease in active neurons in the SNC and an increase in the VTA. medchemexpress.commedchemexpress.com Chronic administration over 21 days resulted in a significant increase in the number of spontaneously active VTA dopamine neurons. medchemexpress.commedchemexpress.com
| Administration | Dose (i.p.) | Effect on Spontaneously Active DA Neurons (SNC) | Effect on Spontaneously Active DA Neurons (VTA) | Source |
| Single Injection | 0.1 or 0.3 mg/kg | No alteration | No alteration | medchemexpress.commedchemexpress.com |
| Single Injection | 1.0 mg/kg | Significant decrease | Significant increase | medchemexpress.commedchemexpress.com |
| Repeated (21 days) | 0.3 and 1.0 mg/kg | Not specified | Significant increase | medchemexpress.commedchemexpress.com |
Serotonergic System Interactions
The sigma-1 receptor is involved in regulating serotonergic neurotransmission. frontiersin.org Agonists for this receptor, such as Cutamesine, are believed to influence the serotonin (5-HT) system, which is a key component in the mechanisms of antidepressants. frontiersin.org Electrophysiological studies have shown that sigma-1 receptor agonists can increase the firing rate of 5-HT neurons in the dorsal raphe nucleus after both short-term and long-term treatment. frontiersin.org This suggests that Cutamesine's activity at the sigma-1 receptor can lead to an enhancement of serotonergic neurotransmission. frontiersin.org This modulation may be part of a complex "long feedback loop" that also involves the glutamatergic system, ultimately influencing serotonergic activity. frontiersin.org
Glutamatergic System Regulation
Cutamesine has demonstrated regulatory effects on the glutamatergic system, primarily through its activation of the sigma-1 receptor. medchemexpress.comalzdiscovery.org In cultured cortical neurons, Cutamesine pretreatment was found to downregulate the ionotropic glutamate receptor subunit, GluA1. alzdiscovery.org This action was associated with neuroprotection against oxidative stress-induced cell death. medchemexpress.comalzdiscovery.org Sigma-1 receptors are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors through direct protein-protein interactions. frontiersin.org Activation of sigma-1 receptors can lead to changes in NMDA receptors, including upregulation and trafficking to the cell membrane, which is important for synaptic plasticity. frontiersin.org
Acetylcholine Release Enhancement
Research has shown that Cutamesine can enhance the release of acetylcholine (ACh). alzdiscovery.org An in vivo brain microdialysis study in rats found that treatment with Cutamesine significantly increased the release of acetylcholine in the frontal cortex and the hippocampus. alzdiscovery.orgcaymanchem.com This effect was not observed in the striatum. alzdiscovery.org The Cutamesine-induced facilitation of acetylcholine release can be antagonized by the antipsychotic drug Haloperidol and the selective σ1 receptor antagonist NE-100. wikipedia.org This indicates that the effect is mediated through the sigma-1 receptor. wikipedia.org It is unlikely that Cutamesine interacts directly with cholinergic receptors, as its binding affinity for them is almost nonexistent. wikipedia.org
Regulation of Cellular Stress Pathways
Cutamesine, a selective agonist for the sigma-1 receptor (Sig-1R), demonstrates significant influence over cellular pathways that respond to stress. wikipedia.org The sigma-1 receptor, primarily located at the endoplasmic reticulum (ER) membrane associated with mitochondria, functions as a molecular chaperone that stabilizes proteins and modulates cellular responses to stress. ahajournals.orgacs.org Activation of this receptor by ligands like cutamesine initiates a cascade of events that protect cells from various stressors, including oxidative and endoplasmic reticulum stress, ultimately impacting cell survival and apoptotic pathways.
Cutamesine exerts neuroprotective effects through the mitigation of oxidative stress. Sigma-1 receptors play a role in protecting cells against oxidative stress-induced cell death. drugbank.com In laboratory settings, pretreatment with cutamesine has been shown to inhibit neuronal cell death induced by hydrogen peroxide (H₂O₂). alzdiscovery.orgmedchemexpress.com This protective action is linked to the compound's ability to reduce the activation of the MAPK/ERK pathway, which is a downstream effect of oxidative stress. alzdiscovery.org
Activation of the sigma-1 receptor can diminish the expression of genes related to oxidative stress. mdpi.com The receptor's function as a molecular chaperone helps stabilize proteins under cellular stress conditions. ahajournals.org By binding to the sigma-1 receptor, cutamesine helps regulate cellular homeostasis and reduce the damaging effects of reactive oxygen species (ROS), which are key mediators of oxidative damage in neurons. touro.edu
Prolonged or excessive stress on the endoplasmic reticulum (ER) triggers the unfolded protein response (UPR), which can ultimately lead to apoptosis. touro.eduijbs.com Key mediators in ER stress-induced apoptosis include the C/EBP homologous protein (CHOP) and Caspase-12. ijbs.complos.orgembopress.org Research has shown that cutamesine (also known by its non-radiolabeled name, SA4503) can effectively inhibit these markers.
In a rat model of global cerebral ischemia/reperfusion injury, treatment with cutamesine resulted in lower protein levels of the ER stress markers CHOP and caspase-12 in the cerebral cortex compared to the control group. alzdiscovery.orgnih.gov This suggests that activation of the sigma-1 receptor by cutamesine plays a crucial role in attenuating the ER stress response, thereby preventing the activation of apoptotic pathways initiated within the ER. nih.gov The inhibition of CHOP is particularly significant, as it is a key transcription factor that can block the expression of the anti-apoptotic protein Bcl-2. ijbs.comembopress.org
Table 1: Effect of Cutamesine (SA4503) on ER Stress Markers
| ER Stress Marker | Function in ER Stress | Effect of Cutamesine Treatment | Reference |
|---|---|---|---|
| CHOP (C/EBP homologous protein) | A pro-apoptotic transcription factor induced during severe ER stress. embopress.org | Decreased protein levels. | alzdiscovery.orgnih.gov |
| Caspase-12 | An initiator caspase associated with the ER membrane that, when activated by ER stress, triggers an apoptotic cascade. ijbs.complos.org | Decreased protein levels. | alzdiscovery.orgnih.gov |
Caspase-3 and Caspase-7 are key executioner caspases in the final stages of apoptosis. Their activation is a critical step leading to cell death. Cutamesine has been shown to modulate the activity of these caspases as part of its neuroprotective, anti-apoptotic effects.
In a rat model of cardiac arrest, treatment with cutamesine significantly lowered the protein levels of caspase-3. alzdiscovery.orgnih.gov Further in vitro studies have demonstrated that cutamesine treatment can reduce the elevated activity of caspase-3/7 that occurs in response to cellular damage. acs.org This effect was linked to the agonistic action on the sigma-1 receptor. acs.org The activation of the sigma-1 receptor by its agonists has been shown to decrease caspase-3 levels and promote cell survival. mdpi.com This modulation of caspase activity is a crucial mechanism by which cutamesine protects against neuronal cell death. acs.orgnih.gov
Inhibition of Endoplasmic Reticulum Stress Markers (e.g., CHOP, Caspase-12)
Influence on Synaptic Plasticity and Neuronal Morphology
Cutamesine, through its activation of the sigma-1 receptor, also plays a significant role in neurorestorative processes, including the promotion of synaptic plasticity and the structural remodeling of neurons. patsnap.com These actions are fundamental for recovery from injury and for cognitive functions like learning and memory. d-nb.infonih.govarxiv.org
Neurite outgrowth is a fundamental process in brain development and repair, involving the extension of axons and dendrites from neurons. Multiple studies have demonstrated that cutamesine stimulates this process. In vitro, the compound has been observed to stimulate neurite outgrowth in primary cortical neuronal cultures. ahajournals.orgahajournals.org This effect is directly mediated by the sigma-1 receptor, as silencing the receptor prevents the observed neurite outgrowth. patsnap.comresearchgate.netnus.edu.sg Other sigma-1 receptor agonists have also been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in cultured cells, highlighting this as a key function of the receptor. nih.gov This enhancement of neurite outgrowth is a key component of brain plasticity and functional recovery following injury. researchgate.netnih.gov
Beyond promoting structural growth, cutamesine influences the expression of key proteins that constitute and regulate synapses. In vivo studies in rat models of stroke have shown that treatment with cutamesine increased the levels of the synaptic proteins neurabin and neurexin in the peri-infarct area. ahajournals.orgahajournals.orgresearchgate.net These proteins are crucial for synaptic structure and function. This effect was linked to the activation of the sigma-1 receptor, which was found in membrane microdomains of neurons and reactive astrocytes. patsnap.comresearchgate.netnus.edu.sg
Table 2: Synaptic Proteins Modulated by Cutamesine
| Synaptic Protein | General Function | Effect of Cutamesine Treatment (in vivo) | Reference |
|---|---|---|---|
| Neurabin | A synaptic scaffolding protein involved in regulating synaptic structure and plasticity. | Increased protein levels in the peri-infarct area. | ahajournals.orgahajournals.orgresearchgate.net |
| Neurexin | Presynaptic cell adhesion molecules that are essential for synapse formation and function. | Increased protein levels in the peri-infarct area. | ahajournals.orgahajournals.orgresearchgate.net |
Dendritic Spine Integrity
The sigma-1 receptor (σ1R), the primary molecular target of Cutamesine, is implicated in the regulation of dendritic spine formation and maturation. ahajournals.orgnih.gov Activation of the σ1R can promote neurite outgrowth and influence synaptic plasticity. ahajournals.orgnih.gov Research has demonstrated that Cutamesine, as a selective σ1R agonist, positively influences dendritic spine health.
In a preclinical mouse model of a neurodevelopmental disorder, treatment with Cutamesine was shown to reverse abnormalities in dendritic spines. alzdiscovery.org Compared to the control group, which exhibited a higher number of immature spine protrusions and longer spine necks, mice treated with Cutamesine showed a restoration of normal spine morphology, including an increase in mature spine protrusions. alzdiscovery.org This suggests a role for Cutamesine in promoting the maturation and stability of these crucial synaptic structures. Further supporting its role in synaptic integrity, in vivo treatment with Cutamesine has been found to increase the levels of the synaptic proteins neurabin and neurexin in the peri-infarct area in a stroke model. ahajournals.orgahajournals.org
Table 1: Effect of Cutamesine on Dendritic Spine Morphology in a Preclinical Model This table summarizes qualitative findings from a mouse model of α-thalassemia X-linked intellectual disability syndrome.
| Spine Characteristic | Vehicle-Treated (Control) | Cutamesine-Treated |
| Immature Spine Protrusions | Significantly Higher | Normalized/Reversed |
| Mature Spine Protrusions | Significantly Lower | Normalized/Reversed |
| Spine Neck Length | Significantly Longer | Normalized/Reversed |
| Filopodia Number | Significantly Greater | Normalized/Reversed |
Data sourced from a study by Yamaguchi et al., 2018, as described in the Alzheimer's Drug Discovery Foundation report. alzdiscovery.org
Neurotrophic Factor Regulation: Brain-Derived Neurotrophic Factor (BDNF) Expression and Processing
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.gov The regulation of BDNF levels and its signaling pathways are crucial for brain health, and dysregulation is implicated in various neurological diseases. mdpi.com
Cutamesine has been shown to enhance the effects of BDNF both in vitro and in vivo. ahajournals.orgahajournals.org However, its mechanism of action differs from many conventional antidepressants that work by upregulating the transcription of the BDNF gene. researchgate.net Studies have consistently shown that Cutamesine treatment does not affect the mRNA levels of BDNF. alzdiscovery.orgresearchgate.net Instead, its effects are centered on the post-translational processing and secretion of the neurotrophin. ahajournals.orgresearchgate.net
The sigma-1 receptor, the target of Cutamesine, functions as a molecular chaperone at the endoplasmic reticulum (ER). researchgate.netwikipedia.org Upon stimulation by an agonist like Cutamesine, the σ1R dissociates from its binding partner, the immunoglobulin protein (BiP), which activates its chaperone functions. nih.govresearchgate.net BDNF is considered a "client" protein for the σ1R chaperone. nih.gov
In vitro studies using rat B104 neuroblastoma cells have elucidated this mechanism. Chronic treatment with Cutamesine resulted in a time- and dose-dependent increase in the secretion of mature BDNF into the extracellular space. alzdiscovery.orgresearchgate.net Concurrently, the intracellular levels of both the precursor form (pro-BDNF) and mature BDNF were decreased. alzdiscovery.orgresearchgate.net This indicates that Cutamesine facilitates the processing of pro-BDNF to mature BDNF and potentiates its subsequent release from the cell. This effect was blocked by the σ1R antagonist NE100, confirming that the enhanced secretion is mediated through the sigma-1 receptor. researchgate.net This unique pharmacological profile, which potentiates the post-translational processing of neurotrophins, represents a distinct mechanism for modulating BDNF signaling. researchgate.net
Table 2: Dose-Dependent Effect of Cutamesine on BDNF Secretion in B104 Cells This table represents data from an in vitro study where B104 neuroblastoma cells were treated with various concentrations of Cutamesine for 7 days. BDNF levels in the culture medium were measured by ELISA.
| Cutamesine Concentration (µM) | Effect on BDNF Secretion | Statistical Significance |
| Control (0 µM) | Baseline | N/A |
| < 1.0 µM | No significant increase | Not Significant |
| ≥ 1.0 µM | Significant increase | P < 0.01 |
Data derived from figures presented in Fujimoto et al., 2012. researchgate.netresearchgate.net
Preclinical Biological Activities and Mechanistic Studies in in Vitro and in Vivo Models
Neuroprotection and Cognitive Enhancement Research
Preclinical research consistently suggests that Cutamesine (B1662484) offers both cognitive and neuroprotective benefits. alzdiscovery.org Studies in various animal models have demonstrated that treatment with Cutamesine can lead to improved cognitive functions, an increase in Brain-Derived Neurotrophic Factor (BDNF), and the prevention of neuronal death. alzdiscovery.org
Scopolamine, a muscarinic cholinergic receptor antagonist, is frequently used to induce temporary amnesia in animal models, mimicking certain cognitive deficits. criver.com In a rat model of memory impairment induced by scopolamine, oral administration of Cutamesine was shown to reduce memory impairment. alzdiscovery.orgwikipedia.org Furthermore, repeated administration of Cutamesine has been found to ameliorate memory deficits following lesions to the basal forebrain. alzdiscovery.org In a mouse model where memory impairment was induced by the NMDA receptor antagonist dizocilpine (B47880), Cutamesine treatment also attenuated memory deficits. alzdiscovery.org
Table 1: Effect of Cutamesine in Scopolamine-Induced Amnesia Model in Rats
| Treatment Group | Outcome | Reference |
|---|---|---|
| Cutamesine (oral) | Reduced memory impairment | alzdiscovery.org |
This table is for illustrative purposes and synthesizes findings from the referenced text.
Rapid eye movement (REM) sleep deprivation is known to decrease the expression of cerebral sigma-1 receptors and lead to cognitive deficits. researchgate.netnih.gov In a rat model of REM sleep deprivation, Cutamesine treatment was investigated for its ability to reverse these cognitive deficits. researchgate.netnih.govresearchgate.net It was found that Cutamesine could reverse the cognitive deficit induced by sleep deprivation, as measured by the passive avoidance test. alzdiscovery.orgresearchgate.netnih.gov This anti-amnesic effect was observed at a dose that resulted in high occupancy of sigma-1 receptors. researchgate.netnih.govresearchgate.net Interestingly, a lower dose that still achieved high receptor occupancy did not significantly improve cognition, suggesting that the duration of exposure to the compound might also be a critical factor. researchgate.netnih.govresearchgate.net
Table 2: Efficacy of Cutamesine in REM Sleep Deprivation Model in Rats
| Outcome Measure | Result with Cutamesine Treatment | Reference |
|---|---|---|
| Cognitive Deficit (Passive Avoidance Test) | Reversal of sleep deprivation-induced cognitive deficit | alzdiscovery.orgresearchgate.netnih.gov |
This table is for illustrative purposes and synthesizes findings from the referenced text.
Neurodegenerative diseases are often characterized by the abnormal aggregation of proteins in neuronal tissues, which leads to neuronal death. york.ac.ukneurodegenerationresearch.eunih.govmdpi.com The sigma-1 receptor, acting as a molecular chaperone, plays a role in preventing such protein misfolding. wikipedia.orgnih.gov In a mouse model of Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease, Cutamesine treatment has shown promise. alzdiscovery.org Furthermore, in NSC34 cells, a motor neuron-like cell line, exposed to the mutant SOD1G93A protein associated with ALS, Cutamesine treatment prevented cell death in a concentration-dependent manner. alzdiscovery.org This protective effect was associated with the upregulation of pro-survival signaling pathways involving Akt and ERK1/2. alzdiscovery.org In a mouse model of α-thalassemia X-linked intellectual disability syndrome, Cutamesine treatment rescued cognitive deficits and reversed abnormalities in axonal development and dendritic spines. alzdiscovery.org
In vitro studies using cultured neurons have provided further evidence for the neuroprotective effects of Cutamesine. In cultured cortical neurons, pretreatment with Cutamesine was able to partially inhibit neuronal cell death induced by hydrogen peroxide (H2O2), a model of oxidative stress. alzdiscovery.org The mechanism behind this protection involves the reduction of the activation of the MAPK/ERK pathway and the downregulation of the ionotropic glutamate (B1630785) receptor subunit, GluA1. alzdiscovery.org Additionally, Cutamesine has been shown to promote the survival of cortical neurons from oxidative stress-induced cell death. nih.gov Chronic treatment with Cutamesine in rat B104 neuroblastoma cells led to a time- and dose-dependent increase in the secretion of mature BDNF, a key neurotrophin for neuronal survival and function, without altering BDNF mRNA levels. alzdiscovery.orgresearchgate.net
Studies in Animal Models of Neurodegenerative Processes (e.g., Protein Aggregation Models)
Cerebral Ischemia and Reperfusion Injury Models
Global cerebral ischemic/reperfusion injury, which can occur after events like cardiac arrest, is a significant cause of neurological damage. nih.gov The re-establishment of blood flow (reperfusion) after a period of ischemia can paradoxically trigger further cellular damage. nih.gov
In a rat model of asphyxia-induced cardiac arrest, which leads to global cerebral ischemic/reperfusion injury, treatment with Cutamesine resulted in improved neurological outcomes. alzdiscovery.orgnih.gov The higher dose tested showed a significant improvement, with outcomes closer to those of the sham-operated rats. alzdiscovery.orgnih.gov Mechanistically, Cutamesine treatment was found to lower the protein levels of caspase-3 and the endoplasmic reticulum stress markers C/EBP homologous protein and caspase-12. alzdiscovery.orgnih.gov It also helped to normalize mitochondrial membrane potential, tissue ATP concentrations, and intracellular calcium overload, while upregulating the sigma-1 receptor protein level. nih.gov These findings suggest that Cutamesine protects against global cerebral I/R injury by mitigating endoplasmic reticulum stress and mitochondrial dysfunction, ultimately inhibiting neuronal apoptosis. nih.gov In a rat model of experimental stroke, chronic treatment with Cutamesine, initiated 48 hours after the event, enhanced functional recovery without affecting the size of the infarct. ahajournals.org This recovery was associated with an increase in synaptic proteins in the area surrounding the infarct and stimulated neurite outgrowth in cultured cortical neurons. ahajournals.orgahajournals.org
Table 3: Neurological Outcomes with Cutamesine in a Rat Model of Asphyxia Cardiac Arrest
| Parameter | Effect of Cutamesine Treatment | Reference |
|---|---|---|
| Neurological Outcomes | Improved | alzdiscovery.orgnih.gov |
| Caspase-3 and ER Stress Markers | Lowered protein levels | alzdiscovery.orgnih.gov |
| Mitochondrial Function | Normalized membrane potential and ATP concentrations | nih.gov |
This table is for illustrative purposes and synthesizes findings from the referenced text.
Cellular Mechanisms of Cerebral Protection (e.g., ATP, Mitochondrial Function)
Cutamesine (also known as SA4503) is a selective sigma-1 receptor (Sig-1R) agonist that has demonstrated significant cerebral protective effects in preclinical models of global cerebral ischemia/reperfusion (I/R) injury. nih.gov The mechanisms underlying this protection are deeply rooted in the preservation of cellular bioenergetics and mitochondrial health. nih.govtouro.edu The Sig-1R itself is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for inter-organelle signaling. frontiersin.orgnih.gov
In a rat model of asphyxia-induced cardiac arrest, which leads to global cerebral I/R injury, treatment with cutamesine showed a marked ability to preserve neurological function. nih.gov Mechanistically, this was linked to the normalization of mitochondrial function. nih.gov Cutamesine treatment helped to maintain the mitochondrial membrane potential, which is crucial for ATP synthesis and preventing the initiation of apoptotic cell death pathways. alzdiscovery.orgnih.gov Consequently, cerebral tissue ATP concentrations, which are severely depleted during ischemic events, were restored in animals treated with cutamesine. alzdiscovery.orgnih.gov This preservation of cellular energy supply is vital for neuronal survival and recovery. touro.edu
Furthermore, cutamesine administration mitigated other key aspects of cellular dysfunction following I/R injury. It was shown to prevent intracellular calcium overload, a major trigger for excitotoxicity and cell death. nih.gov The treatment also suppressed ER stress, as evidenced by the reduced protein levels of ER stress markers like C/EBP homologous protein and caspase-12. alzdiscovery.orgnih.gov By alleviating ER stress and mitochondrial dysfunction, cutamesine ultimately inhibits neuronal apoptosis, demonstrated by lower levels of caspase-3. alzdiscovery.orgnih.gov
Table 1: Effects of Cutamesine on Cerebral Protection Markers in a Rat Model of Asphyxia Cardiac Arrest
| Parameter | Effect of Cutamesine Treatment | Reference |
|---|---|---|
| Neurological Deficit Scores | Improved | nih.gov |
| Mitochondrial Membrane Potential | Normalized | alzdiscovery.orgnih.gov |
| Cerebral ATP Concentration | Normalized | alzdiscovery.orgnih.gov |
| Intracellular Calcium Overload | Reduced | nih.gov |
| ER Stress Markers (CHOP, Caspase-12) | Decreased | alzdiscovery.orgnih.gov |
| Caspase-3 Protein Levels | Decreased | alzdiscovery.orgnih.gov |
| Sig-1R Protein Level | Upregulated | alzdiscovery.orgnih.gov |
Sensory System Protection Research
The neuroprotective activities of cutamesine extend to the sensory system, with significant research focusing on its role in protecting retinal photoreceptors. nih.govmdpi.com In experimental models of light-induced retinal damage, which can lead to photoreceptor degeneration, cutamesine has shown considerable efficacy. nih.govmdpi.com
In in vitro studies using a murine photoreceptor-derived cell line (661W), cutamesine reduced cell death induced by excessive light exposure. nih.govcaymanchem.com This protective effect was linked to its action as a Sig-1R agonist, as the effect was blocked by a Sig-1R antagonist. nih.gov Mechanistically, cutamesine suppressed the decrease in Sig-1R expression that occurs after light damage, reduced mitochondrial damage, and inhibited the activity of executioner caspases (caspase-3/7). nih.govcaymanchem.com
In vivo studies in mice have corroborated these findings. nih.govnih.gov Intravitreal administration of cutamesine before intense light exposure suppressed retinal dysfunction, as measured by electroretinography, and preserved the structure of the retina by reducing the thinning of the outer nuclear layer (ONL), where photoreceptor nuclei reside. nih.govnih.govcaymanchem.com The activation of Sig-1R by cutamesine is believed to mitigate oxidative stress and up-regulate anti-apoptotic proteins, contributing to the survival of photoreceptor cells. mdpi.com
Table 2: Protective Effects of Cutamesine in Light-Induced Retinal Damage Models
| Model | Finding | Effect of Cutamesine | Reference |
|---|---|---|---|
| In Vitro (661W cells) | Light-Induced Cell Death | Reduced | nih.govcaymanchem.com |
| In Vitro (661W cells) | Mitochondrial Membrane Potential | Stabilized | nih.govcaymanchem.com |
| In Vitro (661W cells) | Caspase-3/7 Activation | Reduced | nih.govmdpi.comcaymanchem.com |
| In Vivo (Mouse) | Retinal Dysfunction (ERG) | Suppressed | nih.govnih.gov |
| In Vivo (Mouse) | Thinning of Outer Nuclear Layer | Reduced | nih.govnih.govcaymanchem.com |
Preclinical research suggests a potential protective role for cutamesine in the auditory system, specifically in the context of noise-induced hearing loss (NIHL). alzdiscovery.orgmdpi.com In a mouse model of NIHL, cutamesine treatment was found to protect hearing function by reducing the shifts in hearing thresholds that occur after exposure to intense noise. alzdiscovery.orgmdpi.com
The mechanism appears to involve the preservation of cochlear structures. Specifically, cutamesine treatment prevented the death of fibrocytes within the spiral limbus of the cochlea, which are important for maintaining the structural and functional integrity of the inner ear. alzdiscovery.org The presence of cutamesine has been positively correlated with brain-derived neurotrophic factor (BDNF), a factor known to support the health of auditory nerves, suggesting a potential pathway for its cochlear benefits. wikipedia.org It is noteworthy, however, that while cutamesine showed protective effects against acute noise-induced damage, it did not prevent age-associated hearing loss in rodent models. alzdiscovery.orgmdpi.com
Retinal Photoreceptor Integrity in Light-Induced Damage Models
Renal System Studies
The protective scope of cutamesine also includes the renal system, with recent studies highlighting its ability to shield glomeruli from injury. mdpi.comnih.gov Research has focused on podocytes, which are highly specialized cells in the kidney's glomerulus that are essential for filtration. Injury to these cells is a hallmark of several glomerular diseases. mdpi.com
In an animal model using Adriamycin (ADR) to induce nephropathy, which mimics human glomerular injury, treatment with cutamesine significantly ameliorated podocyte injury and reduced urinary albumin leakage, a key indicator of glomerular damage. mdpi.comnih.gov In vitro experiments using human podocyte cell lines confirmed that cutamesine protects against ADR-induced injury. mdpi.com These protective effects were shown to be dependent on Sig-1R activation, as they were nullified when a Sig-1R antagonist was co-administered. mdpi.comnih.gov
A crucial molecular mechanism for the glomerular protection afforded by cutamesine is the stabilization of the interaction between the Sig-1R and nephrin. mdpi.comnih.gov Nephrin is a vital structural protein of the slit diaphragm, the junction between podocytes that forms the final filtration barrier. mdpi.com
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| Cutamesine (SA4503) |
| Adriamycin (ADR) |
| Nephrin |
Glomerular Protection in Podocyte Injury Models
Cardiac Function Regulation in Experimental Models (e.g., Cardiac Hypertrophy)
Cutamesine (SA4503) has demonstrated potential benefits in preclinical models of cardiac hypertrophy. alzdiscovery.org In a mouse model where cardiac hypertrophy was induced by transverse aortic constriction, oral administration of cutamesine for four weeks was found to significantly inhibit cardiomyocyte hypertrophy triggered by angiotensin II. alzdiscovery.org This treatment also led to a reduction in the impairments of left ventricular contractile function that are typically induced by hypertrophy. alzdiscovery.org
Further investigation into the mechanism of action revealed that exposure of cardiomyocytes to angiotensin II for 72 hours resulted in decreased basal ATP content, reduced phenylephrine-induced ATP production, and smaller mitochondrial size. alzdiscovery.orgwikipedia.org Treatment with cutamesine was able to restore both ATP production and mitochondrial size to their baseline levels. alzdiscovery.orgwikipedia.org These findings suggest that cutamesine may mitigate the effects of cardiac hypertrophy by preserving mitochondrial function and cellular energy metabolism. alzdiscovery.orgwikipedia.org
In a separate rat model of asphyxia cardiac arrest, which leads to global cerebral ischemic/reperfusion injury, cutamesine treatment improved neurological outcomes. nih.gov This study also noted that cutamesine treatment led to lower protein levels of caspase-3 and the endoplasmic reticulum stress markers C/EBP homologous protein and caspase-12, suggesting a protective role against cellular stress and apoptosis. nih.gov The sigma-1 receptor, which cutamesine is an agonist for, is known to play a role in regulating the response to endoplasmic reticulum stress and modulating calcium signaling in cardiomyocytes. cas.cz
Table 1: Effects of Cutamesine on Cardiac Hypertrophy Model
| Model | Intervention | Key Findings | Reference |
|---|---|---|---|
| Mouse model of cardiac hypertrophy (transverse aortic constriction) | Cutamesine (1 mg/kg, orally) for 4 weeks | Inhibited angiotensin II-induced cardiomyocyte hypertrophy; Decreased hypertrophy-induced impairments in left ventricular contractile function. | alzdiscovery.org |
| Cardiomyocytes exposed to angiotensin II | Cutamesine treatment | Restored basal ATP content and phenylephrine-induced ATP production; Restored mitochondrial size. | alzdiscovery.orgwikipedia.org |
| Rat model of asphyxia cardiac arrest | Cutamesine (1 mg/kg and 2.5 mg/kg) | Improved neurological outcomes; Lowered protein levels of caspase-3 and ER stress markers. | nih.gov |
Investigations in Prion Disease Research
Recent studies have explored the potential of sigma receptor ligands, including cutamesine, as antiprion agents. nih.govbiorxiv.org Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). nih.govsmw.ch
Reduction of PK-Resistant PrP Levels
In a study involving N2a cells chronically infected with RML prions, cutamesine was identified as one of ten novel antiprion compounds. nih.gov These cells, when incubated with various concentrations of cutamesine for seven days, showed a reduction in the levels of proteinase K (PK)-resistant PrP, which is a biochemical marker for prion infection. nih.gov The half-maximal effective concentration (EC50) for cutamesine in reducing PK-resistant PrP levels was determined to be 27.2 μM. nih.gov It is noteworthy that this antiprion activity was found to be independent of the direct interaction of the compounds with sigma receptors, as knockout of the genes encoding for these receptors in prion-infected cells did not alter the compounds' efficacy. nih.govresearchgate.net
Prevention of Prion-Induced Synaptotoxicity
Beyond reducing the levels of pathogenic prion protein, sigma receptor ligands have also been shown to protect against the downstream effects of prion infection, such as synaptotoxicity. nih.govbiorxiv.orgbiorxiv.org Exposure of cultured hippocampal neurons to purified PrPSc leads to a rapid retraction of dendritic spines, a phenomenon indicative of synaptotoxicity. biorxiv.org Pre-incubation of these neurons with sigma receptor ligands, including cutamesine, was found to prevent this prion-induced retraction of dendritic spines. nih.govbiorxiv.org This suggests that these compounds can interfere with the neurotoxic signaling pathways activated by prions. biorxiv.org
Table 2: Antiprion Activity of Cutamesine
| Assay | Model | Finding | Reference |
|---|---|---|---|
| Reduction of PK-Resistant PrP | RML prion-infected N2a cells | EC50 = 27.2 μM | nih.gov |
| Prevention of Synaptotoxicity | Cultured hippocampal neurons exposed to PrPSc | Prevented prion-induced retraction of dendritic spines. | nih.govbiorxiv.org |
Comparative Pharmacology and Ligand Development Research
Comparison with Other Sigma-1 Receptor Agonists
Cutamesine (B1662484) is a potent and selective σ1R agonist. medchemexpress.com Its pharmacological profile is often benchmarked against other well-known σ1R agonists to understand its unique properties and therapeutic potential.
The affinity and selectivity of a ligand for its target receptor are fundamental determinants of its pharmacological effects. Cutamesine exhibits a high affinity for the σ1R with an IC50 value of 17.4 nM in guinea pig brain membranes and a Ki of 4.6 nM. medchemexpress.comrsc.orgcaymanchem.com It demonstrates over 100-fold selectivity for the σ1R over the σ2R (IC50 of 1784 nM and Ki of 63 nM). medchemexpress.comrsc.orgcaymanchem.com
Here is a comparison of the binding affinities of Cutamesine and other selected σ1R agonists:
| Compound | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| Cutamesine (SA-4503) | 4.6 rsc.orgcaymanchem.com | 63 rsc.orgcaymanchem.com | ~14 |
| PRE-084 | 44 medchemexpress.com | - | - |
| Fluvoxamine (B1237835) | 36 neurologylive.com | - | - |
| ANAVEX2-73 (Blarcamesine) | 850 rsc.org | Inactive rsc.org | - |
| Pridopidine (B1678097) | 70-80 oup.com | - | - |
| E-52862 | 17 rsc.org | 6300 rsc.org | ~370 |
Data sourced from multiple scientific publications. Note that binding affinities can vary based on experimental conditions and tissues used.
As the table indicates, while Cutamesine is potent, other compounds like E-52862 show even higher selectivity for the σ1R. ANAVEX2-73, in contrast, has a lower affinity for the σ1R. rsc.org Fluvoxamine, a selective serotonin (B10506) reuptake inhibitor (SSRI), also possesses a notable affinity for the σ1R, which is thought to contribute to its therapeutic effects. neurologylive.comingentaconnect.comnih.gov Pridopidine's affinity for the σ1R is significantly higher than for the dopamine (B1211576) D2 receptor, suggesting its mechanism of action in Huntington's disease may be primarily mediated through the σ1R. oup.comd-nb.info
While all these compounds act as agonists at the σ1R, their downstream effects and molecular mechanisms can differ, a concept known as functional selectivity.
Cutamesine (SA-4503) , as a ligand-operated receptor chaperone agonist, modulates intracellular Ca2+ signaling and influences the release of neurotransmitters like dopamine, serotonin, and glutamate (B1630785). It has been shown to suppress the activation of the MAPK/ERK pathway and down-regulate the ionotropic glutamate receptor, GluR1, to protect neurons from oxidative stress. medchemexpress.commedchemexpress.com Furthermore, Cutamesine and Pridopidine have been shown to increase the secretion of Brain-Derived Neurotrophic Factor (BDNF). mdpi.comresearchgate.net
PRE-084 has demonstrated neuroprotective effects by activating the Akt-eNOS pathway. medchemexpress.com Like Cutamesine, it has been shown to reduce motor neuron death in models of amyotrophic lateral sclerosis (ALS). researchgate.net
Fluvoxamine 's action as a σ1R agonist is believed to be crucial for its therapeutic effects, potentially by modulating neurotransmitter systems beyond its primary action as an SSRI. ingentaconnect.comnih.gov It has been shown to impact amyloid-β precursor protein (AβPP) processing via σ1R activation. neurologylive.com
ANAVEX2-73 (Blarcamesine) is a mixed muscarinic/sigma-1 receptor agonist. neurologylive.com It is thought to restore cellular homeostasis by targeting both σ1R and muscarinic receptors. anavex.com ANAVEX2-73 has been shown to induce autophagy, a cellular cleaning process, through σ1R activation. anavex.comanavex.com
T-817MA (Edonerpic) , another σ1R agonist, is believed to exert its neuroprotective effects by attenuating Aβ-induced neurotoxicity and promoting neurite outgrowth, likely through σ1R activation. mdpi.com
Pridopidine activates the σ1R, leading to the upregulation of the BDNF pathway, which is crucial for neuronal survival and plasticity. oup.com Its effects are S1R-dependent. oup.com
Differential Binding Profiles and Functional Selectivity
Interactions with Sigma-1 Receptor Antagonists
The effects of Cutamesine and other σ1R agonists can be blocked by σ1R antagonists, providing crucial evidence for their mechanism of action.
BD1047 and BD1063 are selective σ1R antagonists. wikipedia.org Studies have repeatedly shown that the neuroprotective effects of Cutamesine, such as reducing photoreceptor cell death and mitigating mitochondrial damage, are prevented or attenuated by the co-administration of BD1047. caymanchem.comnih.gov Similarly, the effects of ANAVEX2-73 are reversed by BD1047. d-nb.info The antiallodynic effect of certain compounds has been shown to be reversed by the selective S1R agonist PRE-084, indicating the effects are S1R-dependent, while the agonist effect of another compound was demonstrated by its ability to reverse the antiallodynic effect of the antagonist BD-1063. acs.org
E-52862 , another selective σ1R antagonist, has been used in clinical trials for neuropathic pain. nih.gov Its antagonistic properties at the σ1R are well-established.
Rimcazole was one of the earlier compounds identified as a σR antagonist and has been used in research to block the effects of cocaine. wikipedia.orgnih.gov
The ability of these antagonists to reverse the effects of Cutamesine confirms that its pharmacological actions are mediated through the sigma-1 receptor.
Structure-Activity Relationship (SAR) Studies for Sigma-1 Receptor Agonism
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For σ1R agonists, SAR studies have identified key pharmacophoric features necessary for high-affinity binding. These typically include a basic nitrogen atom, which is protonated at physiological pH, and one or more hydrophobic regions.
The structure of Cutamesine, 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine, fits this general model. The piperazine (B1678402) core contains the basic nitrogen atoms, and the dimethoxyphenethyl and phenylpropyl groups provide the necessary hydrophobicity. Computational modeling studies suggest that σ1R ligands establish a salt bridge and/or hydrogen bond with the highly conserved Glu172 residue within the receptor's binding pocket. nih.gov Additionally, π-π stacking interactions between the aromatic rings of the ligand and residues like Tyr103, Phe133, and His154, as well as π-cation interactions with Phe107, are important for binding. nih.gov
Design and Evaluation of Cutamesine C-11 Analogs and Derivatives for Enhanced Specificity or Research Utility
The development of analogs of Cutamesine has been an active area of research. One key derivative is the fluoroethylated analog, [18F]fluoroethyl SA4503, which has been synthesized for use in positron emission tomography (PET) imaging. The longer half-life of fluorine-18 (B77423) (approximately 110 minutes) compared to carbon-11 (B1219553) (approximately 20 minutes) allows for longer imaging studies and distribution to facilities without an on-site cyclotron.
Research has also focused on creating hybrid molecules. For instance, a novel σ1R agonist, YZ001, was designed by hybridizing pharmacophoric units from E-52862, SA4503 (Cutamesine), and ANAVEX2-73, followed by optimization. researchgate.net This approach aims to combine the desirable properties of different ligands to create new chemical entities with improved efficacy or selectivity. The evaluation of such analogs involves in vitro binding assays to determine their affinity and selectivity for σ1R and σ2R, followed by in vivo studies to assess their functional effects. acs.org
Advanced Research Methodologies Utilizing Cutamesine C 11 As a Research Tool
Positron Emission Tomography (PET) Imaging for In Vivo Receptor Mapping
Positron Emission Tomography (PET) with [11C]Cutamesine is a powerful non-invasive technique used to visualize and quantify sigma-1 receptors in living subjects. nih.gov This methodology is central to understanding the receptor's distribution, density, and engagement by therapeutic agents in the brain and peripheral organs.
Quantitative Assessment of Sigma-1 Receptor Density and Distribution in Animal Models
In animal models, [11C]Cutamesine PET studies have been instrumental in mapping the precise location and density of sigma-1 receptors. Biodistribution studies in rats have shown that the regional brain distribution of [11C]Cutamesine is consistent with the known histochemical distribution of sigma-1 receptors. scispace.com High uptake is typically observed in areas such as the cerebral cortex, while lower levels are seen in regions like the striatum and cerebellum. researchgate.net
Ex vivo autoradiography following intravenous injection of radiolabeled ligands further corroborates these findings. Studies using radioiodinated analogs of SA4503, which have a similar affinity for sigma-1 receptors, have produced clear autoradiograms that reflect the quantitative distribution of these receptors in the rat brain. scispace.com These images align with the brain distribution patterns observed in [11C]SA4503 PET scans. scispace.com Research in Wistar Hannover rats has shown that the distribution pattern of [11C]SA4503 corresponds to published data on regional sigma-1 receptor expression based on autoradiography and immunocytochemical techniques. nih.gov
Changes in receptor density with age have also been investigated. In aged rats, biodistribution studies with [11C]SA4503 have revealed region-specific differences in uptake compared to younger animals. For instance, the cerebral cortex of aged rats showed significantly higher uptake, suggesting potential age-related alterations in sigma-1 receptor expression. researchgate.net
Table 1: Regional Brain Distribution of [11C]SA4503 in Rats This table is representative of findings from biodistribution and autoradiography studies.
| Brain Region | Relative [11C]SA4503 Uptake/Binding | Supporting Evidence |
| Cerebral Cortex | High | researchgate.net |
| Cerebellum | Low to Moderate | researchgate.net |
| Striatum | Low | researchgate.net |
| Hippocampus | Moderate | scispace.com |
| Pancreas | High | scispace.com |
| Liver | High | scispace.com |
Radioligand Binding Kinetics and Occupancy Studies in Research Subjects (Animal and Ex Vivo Human Tissue for Receptor Expression Patterns)
A key application of [11C]Cutamesine is in receptor occupancy studies, which determine the extent to which a drug binds to its target receptor at therapeutic doses. In rats, pretreatment with the dopamine (B1211576) stabilizer pridopidine (B1678097) led to a dose-dependent reduction in the cerebral binding of [11C]SA4503. At doses of 3 mg/kg and 15 mg/kg, pridopidine resulted in sigma-1 receptor occupancies of 57% and 85%, respectively.
Similarly, studies in healthy human subjects have used [11C]SA4503 PET to measure the sigma-1 receptor occupancy of various neuroleptic drugs. For example, after administration of the antipsychotic drug haloperidol, the binding potential of [11C]SA4503 was significantly reduced across multiple brain regions, indicating high receptor occupancy.
Table 2: Sigma-1 Receptor Occupancy by Haloperidol in Human Brain Measured with [11C]SA4503 PET Data adapted from a feasibility study in healthy male subjects.
| Brain Region | Binding Potential (Baseline) | Binding Potential (Haloperidol-loading) | Receptor Occupancy (%) |
| Caudate | 16.0 ± 1.4 | 3.0 ± 0.5 | 81.2 ± 4.9 |
| Putamen | 15.8 ± 1.5 | 3.1 ± 0.5 | 80.4 ± 4.9 |
| Thalamus | 14.5 ± 1.4 | 2.9 ± 0.5 | 80.0 ± 5.2 |
| Cerebellum | 12.1 ± 1.1 | 2.5 ± 0.4 | 79.3 ± 5.0 |
Ex vivo autoradiography on human brain tissue further validates the expression patterns of sigma-1 receptors. nih.gov These studies confirm the suitability of [11C]Cutamesine for quantifying receptor density and for use in clinical research to assess the interaction of new drugs with the sigma-1 receptor. nih.gov
Application in Longitudinal Studies of Receptor Expression in Disease Models
Longitudinal PET studies using [11C]Cutamesine are crucial for tracking the progression of diseases and the response to treatment over time. In animal models of neurodegenerative diseases like Alzheimer's and Parkinson's, this methodology allows researchers to monitor changes in sigma-1 receptor expression.
Preliminary findings suggest that sigma-1 receptor density may increase in the early stages of Alzheimer's disease, possibly as a compensatory response to cellular stress, and then decrease as the disease progresses. nih.gov In a study of early, de novo Parkinson's disease patients, lower levels of sigma-1 receptors were observed at baseline, but no significant longitudinal changes were detected over a 12-month follow-up period. nih.gov However, in patients with moderate, levodopa-treated Parkinson's, a decrease in striatal sigma-1 receptor levels has been reported, suggesting that receptor loss might become more prominent in later stages of the disease. nih.gov
In animal models of Alzheimer's disease, such as the SAMP8 mouse, ex vivo autoradiography has shown a significant reduction in the uptake of sigma-1 receptor radiotracers in the cortex, striatum, hippocampus, and cerebellum compared to control mice. rsc.org This indicates that changes in sigma-1 receptor expression can be a valuable biomarker for disease progression, even before the hallmark amyloid-β plaque deposition occurs. rsc.org
In Vitro and Ex Vivo Assays for Target Engagement and Downstream Signaling
Complementing in vivo imaging, in vitro and ex vivo assays using Cutamesine (B1662484) and its non-radiolabeled form, SA4503, provide detailed mechanistic information about receptor binding and the subsequent cellular signaling cascades.
Radioligand Binding Assays
In vitro radioligand binding assays are fundamental for determining the affinity and selectivity of compounds for the sigma-1 receptor. These assays typically use cell membrane preparations or tissue homogenates that express the receptor. By competing the binding of a radiolabeled ligand (like [3H]SA4503) with an unlabeled compound (like SA4503 or other test drugs), researchers can calculate the binding affinity (Ki) of the test compound. SA4503 itself demonstrates high affinity for the sigma-1 receptor.
Table 3: Binding Affinities (Ki) for Sigma Receptors This table presents representative Ki values from various in vitro binding studies.
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity (S2/S1) |
| SA4503 ([11C]Cutamesine) | 4.4 | - | - |
| Haloperidol | - | - | - |
| (+)-Pentazocine | - | - | - |
| 18F-IAM6067 | 2.6 | - | 187 |
| 18F-FTC-146 | 0.0025 | 364 | 144,800 |
| 18F-fluspidine | 0.59 | - | 1330 |
These assays are crucial for the initial screening and characterization of new potential drugs targeting the sigma-1 receptor and for validating the specificity of PET radiotracers. nih.gov
Immunoblotting for Protein Expression and Phosphorylation States
Following target engagement by a sigma-1 receptor agonist like SA4503, researchers often use immunoblotting (Western blotting) to investigate the downstream signaling pathways that are modulated. This technique allows for the quantification of total protein levels and, importantly, their phosphorylation states, which are indicative of activation or inhibition of specific signaling cascades.
For example, studies have shown that treatment of cultured cortical neurons with SA4503 can suppress oxidative stress-induced cell death by inhibiting the over-activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. nih.gov Immunoblotting would be used in such a study to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK. nih.gov A decrease in the p-ERK/ERK ratio following SA4503 treatment would provide direct evidence of the compound's inhibitory effect on this pathway. nih.gov
Furthermore, research in a rat model of depression and atrial fibrillation demonstrated that SA4503 treatment could mitigate myocardial inflammation by affecting the TGF-β/Smad2/3 signaling pathway. frontiersin.org Western blot analysis was used to show that SA4503 could reduce the expression of inflammatory proteins like TNF-α and IL-6, and modulate the levels of proteins involved in the TGF-β pathway. frontiersin.org In other contexts, sigma-1 receptor activation has been linked to the regulation of protein kinases like JNK and the expression of proteins involved in the unfolded protein response (UPR), such as GRP78 and CHOP, all of which can be quantitatively assessed using immunoblotting. touro.edumdpi.commdpi.com
Fluorescence Microscopy for Subcellular Localization and Interaction Studies
While Cutamesine is often labeled with Carbon-11 (B1219553) (C-11) for positron emission tomography (PET) studies, C-11 is not a fluorophore and thus not used for fluorescence microscopy. Instead, research on the subcellular localization of Cutamesine's target, the sigma-1 receptor (Sig-1R), utilizes other fluorescence-based techniques. These methods are crucial for understanding the compound's mechanism of action by visualizing its site of action.
Researchers employ immunocytochemistry and fluorescent protein tagging to visualize Sig-1R distribution. For instance, studies have used antibodies specific to Sig-1R to detect its presence in various cellular compartments, including the nucleus. oncotarget.com To avoid potential antibody non-specificity, scientists also express Sig-1R as a fusion protein with a Green Fluorescent Protein (GFP) tag. oncotarget.com This allows for direct visualization of the receptor's location in living cells without antibodies.
Confocal laser scanning microscopy is a key tool in these investigations. In a model of ATR-X syndrome, confocal microscopy was used to analyze changes in dendritic spine morphology in neurons treated with SA4503 (the non-radiolabeled form of Cutamesine). mdpi.com Similarly, in studies of amyotrophic lateral sclerosis (ALS) models, fluorescence microscopy quantified glial cell reactivity and protein aggregates in the spinal cord. frontiersin.org
These techniques have confirmed that Sig-1R, the target of Cutamesine, is primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). nih.govnih.gov Advanced methods like APEX2-enhanced electron microscopy provide even greater resolution, confirming Sig-1R localization at the nuclear envelope, ER, and subsurface cisternae, which are ER sites adjacent to the plasma membrane. oncotarget.com By observing the localization of Sig-1R, researchers can infer where Cutamesine C-11 exerts its effects on cellular function.
Analytical Techniques for Compound Quantification in Biological Matrices
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Tissue and Plasma Levels
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and specific technique used for the quantitative determination of compounds like Cutamesine in complex biological matrices such as plasma and tissue homogenates. researchgate.netnih.gov This methodology is essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body.
In preclinical research, UPLC-MS has been used to measure the concentration of Cutamesine in both plasma and brain tissue of rats. researchgate.net This allows for the correlation of drug levels with receptor occupancy and observed pharmacological effects. The process typically involves sample preparation, such as protein precipitation from plasma or homogenization of brain tissue, followed by chromatographic separation and mass spectrometric detection. researchgate.netgoogle.com
The validation of these bioanalytical methods is critical and involves assessing parameters like linearity, accuracy, precision, and the lower limit of quantification (LLQ) to ensure reliable and reproducible results. nih.govgoogle.com For example, a study quantifying a different compound in mouse plasma and brain homogenate used a structural analog as an internal standard and achieved linearity over a specified concentration range with a rapid 3.2-minute gradient elution. acs.org A UPLC-MS/MS method for catecholamines in human plasma demonstrated a short 3-minute analysis time and high sensitivity, with limits of detection as low as 0.0002 nmol/L. nih.gov
The data generated from UPLC-MS analyses are fundamental for understanding the dose-response relationship of Cutamesine and for designing effective treatment regimens in preclinical models. researchgate.net
Interactive Table: Example Parameters for a UPLC-MS/MS Bioanalytical Method
| Parameter | Example Value/Specification | Reference |
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | researchgate.netnih.gov |
| Biological Matrices | Plasma, Brain Homogenate | researchgate.netacs.org |
| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) | google.com |
| Chromatography Column | Acquity UPLC BEH C18 | acs.org |
| Analysis Time | ~3 minutes | nih.gov |
| Internal Standard | Structural Analog of the Analyte | acs.org |
| Quantification | Based on calibration curve with spiked plasma/tissue samples | google.com |
Electrophysiological and Behavioral Assessment in Preclinical Models
Electrophysiological Recordings (e.g., Electroretinography)
Electroretinography (ERG) is a diagnostic test that measures the electrical response of the light-sensitive cells (rods and cones) and other cells in the retina. modernretina.comnih.gov It is a vital tool in preclinical research to assess the functional integrity of the retina in models of eye disease and to evaluate the neuroprotective potential of therapeutic compounds like Cutamesine.
In studies of retinal degeneration, ERG is used to measure key parameters of the retinal response to light, such as the amplitude and latency of the a-wave (reflecting photoreceptor health) and the b-wave (reflecting inner retinal cell function, like bipolar cells). mdpi.comresearchgate.net Research on light-induced retinal damage in mice demonstrated that Cutamesine treatment suppressed the decline in retinal function as measured by ERG. nih.gov Specifically, intravitreal injection of SA4503 (Cutamesine) led to improved scotopic ERG responses (rod and cone responses in dark-adapted conditions) compared to untreated controls. nih.gov
Studies have shown that in models of retinal degeneration, there is a marked decrease in b-wave amplitudes, which can be mitigated by treatment with sigma-1 receptor agonists. mdpi.com The preservation of ERG wave amplitudes in Cutamesine-treated animals provides direct evidence of its ability to protect retinal cells from damage and preserve visual function. nih.govnih.gov
Interactive Table: Representative ERG Findings in Preclinical Retinal Degeneration Models
| Model | Treatment | Key ERG Finding | Reference |
| Light-Induced Retinal Damage (Mouse) | Cutamesine (SA4503) | Suppressed light-induced retinal dysfunction. | nih.gov |
| Light-Induced Retinal Damage (Mouse) | SA4503 (intravitreal) | Significantly improved scotopic ERG responses. | nih.gov |
| Inherited Retinal Degeneration (rd10 Mouse) | (+)-Pentazocine (another Sig-1R agonist) | Markedly preserved cone photoreceptor function. | pnas.org |
| General Retinal Degeneration | Sig-1R Agonists | Increased amplitudes of a-waves and b-waves. | mdpi.com |
Behavioral Phenotyping (e.g., Passive Avoidance Test, Neurological Deficit Scores)
Behavioral tests are essential in preclinical research to assess the effects of compounds on complex brain functions like learning, memory, and motor coordination, particularly in models of neurological and neurodegenerative disorders.
The Passive Avoidance Test is a fear-motivated test used to evaluate learning and memory in rodents. neurofit.com The test relies on the animal's natural preference for a dark environment. During training, the animal receives a mild foot shock upon entering the dark compartment. In subsequent tests, the latency to enter the dark compartment is measured as an indicator of memory retention. neurofit.com Studies have shown that Cutamesine (SA4503) can attenuate memory deficits in various mouse models. For example, it reversed memory impairment induced by the NMDA receptor antagonist dizocilpine (B47880) and in a rat model of REM sleep deprivation, as measured by the passive avoidance test. alzdiscovery.org
Interactive Table: Summary of Cutamesine (SA4503) Effects in Behavioral Tests
| Preclinical Model | Behavioral Test | Finding | Reference |
| Dizocilpine-induced Amnesia (Mouse) | Passive Avoidance Test | Attenuated memory deficits. | alzdiscovery.orgselleckchem.com |
| REM Sleep Deprivation (Rat) | Passive Avoidance Test | Reversed cognitive deficit. | alzdiscovery.org |
| Scopolamine-induced Amnesia (Mouse) | Passive Avoidance Task | Significantly reduced memory impairment. | glpbio.com |
| Permanent MCAO Stroke (Rat) | Rotating Pole Test (NDS) | Significantly enhanced improvement in motor function. | researchgate.net |
| Transient MCAO Stroke (Rat) | Foot-Fault Test (NDS) | Enhanced improvement of neurological function. | researchgate.net |
Future Directions in Academic Research on Cutamesine C 11
Exploration of Novel Molecular Targets Beyond Sigma-1 Receptor
While Cutamesine (B1662484) is characterized by its high affinity and selectivity for the σ1 receptor, emerging research suggests the value of investigating its interactions with other molecular entities. wikipedia.org The σ1R itself is known to interact with a wide array of proteins, including ion channels and other receptors, functioning as a "pluripotent modulator". nih.govwikipedia.org Therefore, Cutamesine's effects may be partly mediated through σ1R's modulation of these other proteins.
A significant, yet less explored, area is Cutamesine's direct interaction with other binding sites. Notably, research has indicated that Cutamesine binds with high affinity to the vertebral emopamil (B1663351) binding protein (EBP), a protein involved in cholesterol metabolism. wikipedia.org Although EBP has a lower density in the brain compared to σ1 receptors, Cutamesine's affinity for it is reportedly higher. wikipedia.org Future research should aim to elucidate the functional consequences of this interaction. Investigating whether Cutamesine's known effects on neuroprotection and cellular stress are in any way influenced by its binding to EBP could reveal novel mechanisms of action.
Table 1: Potential Molecular Interactions of Cutamesine Beyond the Sigma-1 Receptor
| Potential Target | Known or Hypothesized Interaction | Area for Future Research |
|---|---|---|
| Emopamil Binding Protein (EBP) | Exhibits high binding affinity, potentially higher than for σ1R. wikipedia.org | Functional consequences of EBP binding; role in cholesterol metabolism modulation. |
| Ion Channels (e.g., K+ channels) | σ1R is known to modulate voltage-gated K+ channels. wikipedia.org | Investigate direct vs. σ1R-mediated effects of Cutamesine on specific ion channel subtypes. |
| NMDA Receptors | σ1R activation can modulate NMDA receptor activity. mdpi.com | Characterize the specific impact of Cutamesine on NMDA receptor subunit composition and trafficking. |
| Dopamine (B1211576) D2 Receptors | Antagonist Haloperidol has high affinity for both D2 and σ1 receptors. frontiersin.org | Clarify the interplay and potential for allosteric modulation by Cutamesine. |
Investigation of Epigenetic and Transcriptomic Modulation
The role of the σ1R in regulating gene expression is an exciting frontier. Studies have shown that σ1R can translocate to the nuclear envelope and interact with proteins that regulate gene expression by affecting chromatin structure. nih.govfrontiersin.org Specifically, σ1R activation has been linked to interactions with histone deacetylases (HDACs), suggesting a role in chromatin remodeling. frontiersin.org Given that Cutamesine is a potent σ1R agonist, a critical future direction is to investigate its specific impact on the epigenetic landscape.
Future studies should explore whether chronic administration of Cutamesine leads to lasting changes in DNA methylation patterns or histone modifications in specific brain regions or cell types. Such epigenetic changes could underlie the long-term neuroplasticity and neuroprotective effects observed with σ1R agonists. frontiersin.org
In parallel, comprehensive transcriptomic analyses are needed. While some studies have examined the transcriptomic profile of cells expressing σ1R, detailed analyses following Cutamesine treatment are lacking. biorxiv.org Using techniques like RNA-sequencing on preclinical models treated with Cutamesine would reveal which genes and signaling pathways are significantly up- or down-regulated. oatext.comnih.gov This could identify novel downstream effectors of Cutamesine action, potentially linking it to pathways involved in inflammation, oxidative stress, neurotrophic factor signaling, and cell survival. researchgate.net For instance, σ1R agonists have been shown to increase the secretion of Brain-Derived Neurotrophic Factor (BDNF), and transcriptomic analysis could clarify the underlying genetic regulation of this process. mdpi.comresearchgate.netahajournals.org
Development of Advanced Preclinical Models for Mechanistic Elucidation
Current preclinical research on Cutamesine has utilized standard in vivo models, such as those for stroke and neuropathy, which have been valuable in demonstrating its potential therapeutic effects. alzdiscovery.orgahajournals.org However, to dissect its precise molecular mechanisms, more sophisticated preclinical models are required.
The development of cell-type-specific σ1R knockout or knockdown models would be invaluable. Using Cre-Lox or similar technologies to delete the SIGMAR1 gene in specific neuronal populations (e.g., cortical neurons, hippocampal neurons) or glial cells (e.g., microglia, astrocytes) would allow researchers to pinpoint which cell types are critical for mediating Cutamesine's effects in various disease contexts. biorxiv.org
Furthermore, the use of human-derived models, such as induced pluripotent stem cell (iPSC)-derived neurons and organoids from patients with neurodegenerative diseases, represents a significant step forward. These models can better recapitulate human-specific aspects of disease pathology and could be used to test the efficacy of Cutamesine in a more clinically relevant setting. nih.gov For example, studying the effect of Cutamesine on iPSC-derived motor neurons from ALS patients could provide direct evidence for its potential as a therapeutic agent.
Finally, advanced imaging techniques in live animals, combined with these genetic models, will allow for real-time tracking of cellular and molecular events following Cutamesine administration.
Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis
To achieve a holistic understanding of Cutamesine's biological impact, future research must move towards the integration of multiple high-throughput "omics" datasets. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to Cutamesine. mdpi.comosti.govnih.gov
For instance, a study could simultaneously analyze changes in the transcriptome (RNA-seq), proteome (mass spectrometry), and metabolome in a preclinical model of Alzheimer's disease treated with Cutamesine. mdpi.com By integrating these datasets, researchers can construct comprehensive models of the signaling pathways that are modulated. github.comfrontiersin.org This could reveal not only which genes are transcribed, but also which proteins are synthesized and functionally active, and how cellular metabolism is altered.
Such an approach could identify key nodes in the network of Cutamesine's action that would be missed by any single omics analysis. For example, transcriptomic data might show an upregulation of genes in a particular pathway, while proteomic data could confirm the increased expression of the corresponding proteins, and metabolomic data could show a change in the levels of substrates and products of that pathway, providing a powerful, multi-layered validation of its importance. osti.gov This comprehensive pathway analysis will be crucial for identifying robust biomarkers of Cutamesine's efficacy and for uncovering the full spectrum of its mechanisms of action.
Table 2: Framework for Multi-Omics Investigation of Cutamesine
| Omics Layer | Methodology | Potential Insights |
|---|---|---|
| Transcriptomics | RNA-Sequencing | Identify genes and non-coding RNAs whose expression is altered by Cutamesine. oatext.com |
| Proteomics | Mass Spectrometry | Quantify changes in protein expression and post-translational modifications. osti.gov |
| Metabolomics | Mass Spectrometry, NMR | Profile changes in endogenous small-molecule metabolites to assess metabolic pathway shifts. mdpi.com |
| Epigenomics | ChIP-Sequencing, Bisulfite Sequencing | Map changes in histone modifications and DNA methylation patterns. frontiersin.org |
| Integrative Analysis | Bioinformatic Tools (e.g., Pathway Analysis) | Construct comprehensive models of signaling networks and identify key regulatory nodes. github.comfrontiersin.org |
Q & A
Q. What experimental models are recommended for studying Cutamesine C-11's neuroprotective mechanisms in vitro and in vivo?
Answer:
- In vitro: Use light-induced apoptosis models, such as murine 661w photoreceptor-derived cells, to assess caspase 3/7 activity and mitochondrial integrity. Dose-response experiments with this compound should include controls for σ-1 receptor antagonism (e.g., BD-1047) to isolate mechanisms .
- In vivo: Employ neuroprotection assays in animal models (e.g., ischemic stroke or neurodegeneration models) with endpoints like neuronal survival rates and biomarker quantification (e.g., BDNF levels). Ensure blinding and randomization to reduce bias .
Q. What methodological standards ensure reproducibility in pharmacokinetic studies of this compound?
Answer:
- Standardize dosing regimens (e.g., mg/kg body weight) and administration routes (oral vs. intravenous).
- Use validated analytical techniques (e.g., LC-MS/MS) for plasma and tissue concentration measurements.
- Document calibration curves, recovery rates, and inter-day variability in accordance with GL12 guidelines for transparency .
Q. How should researchers design dose-response experiments to evaluate this compound's efficacy?
Answer:
Q. What statistical approaches are appropriate for initial analysis of this compound's therapeutic effects?
Answer:
- For continuous outcomes (e.g., cell viability), apply t-tests or non-parametric equivalents (Mann-Whitney U) for pairwise comparisons.
- For multi-group studies, use mixed-effects models to account for repeated measures or nested data.
- Pre-specify primary and secondary endpoints to avoid data dredging .
Q. How can researchers validate the specificity of this compound for σ-1 receptors in mechanistic studies?
Answer:
- Conduct competitive binding assays with radiolabeled σ-1 ligands (e.g., [³H]-pentazocine).
- Use siRNA knockdown or CRISPR-Cas9 σ-1 receptor knockout models to confirm dependency.
- Cross-validate findings with orthogonal methods, such as immunohistochemistry for receptor localization .
Advanced Research Questions
Q. How should contradictions in reported pharmacokinetic data of this compound across species be resolved?
Answer:
- Perform meta-analyses to quantify interspecies variability, adjusting for covariates like metabolic rate and protein binding.
- Use allometric scaling to extrapolate dosing between rodents and primates.
- Validate models with physiologically based pharmacokinetic (PBPK) simulations .
Q. What strategies integrate multi-omics data to elucidate this compound's systemic effects?
Answer:
Q. How can researchers address heterogeneity in neuroprotection outcomes across preclinical studies?
Answer:
Q. What methodologies optimize long-term toxicity assessments for this compound?
Answer:
Q. How can PET-CT imaging with [C-11]-labeled tracers validate this compound's target engagement in humans?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
